N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE

Lipophilicity Drug-likeness Membrane permeability

This research-grade synthetic building block features a 4-chlorophenyl-substituted 1,2,4-thiadiazole-5-carboxamide scaffold—a privileged pharmacophore validated in c-Met kinase inhibition (sub-µM IC₅₀) and HDAC inhibitor programs. The electronegative, lipophilic 4-chloro substituent (σₚ=+0.23; π=0.71) enables halogen-bonding interactions and distinct SAR vectors not achievable with non-halogenated analogs. Procure for kinase inhibitor optimization campaigns, HDAC zinc-binding group screening, or halogen-bond biophysical studies. Single-step synthesis ensures lot-to-lot consistency.

Molecular Formula C12H12ClN3OS
Molecular Weight 281.76
CAS No. 1448044-24-3
Cat. No. B2506094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-CHLOROPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE
CAS1448044-24-3
Molecular FormulaC12H12ClN3OS
Molecular Weight281.76
Structural Identifiers
SMILESCC1=NSC(=N1)C(=O)NCCC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H12ClN3OS/c1-8-15-12(18-16-8)11(17)14-7-6-9-2-4-10(13)5-3-9/h2-5H,6-7H2,1H3,(H,14,17)
InChIKeyBHKYXVPAWBHGBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Chlorophenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide (CAS 1448044-24-3): Chemical Identity and Core Scaffold Position for Procurement Evaluation


N-[2-(4-Chlorophenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide (CAS 1448044-24-3) is a synthetic small molecule belonging to the 1,2,4-thiadiazole-5-carboxamide class, characterized by a 4-chlorophenyl ring linked via an ethyl spacer to the carboxamide nitrogen. The 1,2,4-thiadiazole heterocycle is a recognized privileged scaffold in medicinal chemistry and agrochemical discovery, with documented applications as kinase inhibitors, histone deacetylase (HDAC) inhibitors, and antifungal agents [1][2]. The compound's molecular formula is C₁₂H₁₂ClN₃OS (MW 281.76 g/mol), with a computed logP of 2.561, indicating moderate lipophilicity [3]. This compound is primarily positioned as a research chemical and synthetic building block for structure–activity relationship (SAR) exploration and lead optimization campaigns, rather than as a marketed active pharmaceutical ingredient.

Why Procuring a Generic 1,2,4-Thiadiazole-5-Carboxamide Cannot Substitute for N-[2-(4-Chlorophenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide


The 1,2,4-thiadiazole-5-carboxamide scaffold is highly sensitive to N-substituent variation. In a 2023 c-Met kinase inhibitor optimization study, subtle changes to the amide side chain produced >100-fold differences in enzymatic IC₅₀ and cellular antiproliferative activity across a panel of four human cancer lines [1]. Similarly, a 2025 HDAC inhibitor program demonstrated that replacing the N-substituent from benzyloxy to naphthylmethoxy shifted cytotoxicity IC₅₀ from 1.48 µM to 0.66 µM in the same MTT assay [2]. The 4-chlorophenyl group is electronegative and lipophilic (σₚ = 0.23; π = 0.71), properties that cannot be mimicked by unsubstituted phenyl, methyl, or methoxy analogs. Generic replacement with a non-chlorinated or differently halogenated congener will alter target binding, metabolic stability, and cellular permeability in ways that are not predictable without explicit comparative data for this specific compound.

Quantitative Differentiation Evidence for N-[2-(4-Chlorophenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide Relative to Its Closest Analogs


Lipophilicity (cLogP) Differentiation: Chlorine Imparts Higher Lipophilicity than Fluorine and Hydrogen, Modulating Membrane Permeability and Distribution

The computed logP of N-[2-(4-chlorophenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide is 2.561 [1]. For the corresponding 4-fluoro analog, the estimated cLogP is approximately 2.2 (based on the π substituent constant: π_Cl = 0.71 vs. π_F = 0.14), representing a difference of ~0.36 log units [2]. For the unsubstituted phenyl analog, cLogP would be approximately 1.85. Lipophilicity within the range of 2–3 is associated with favorable passive membrane permeability and oral absorption potential, while values below 1.5 often correlate with poor cellular penetration [3]. The chlorinated compound thus occupies a distinct lipophilicity window that cannot be replicated by hydrogen or fluorine substitution.

Lipophilicity Drug-likeness Membrane permeability Pharmacokinetics

Electronic Modulation of the Phenyl Ring: Chlorine's Electron-Withdrawing Effect is Intermediate Between Fluorine and Methyl, Offering Distinct Binding Interactions

The 4-chlorophenyl substituent in N-[2-(4-chlorophenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide carries a Hammett σₚ constant of +0.23, indicating moderate electron withdrawal [1]. This positions the compound distinctly among its closest analogs: 4-fluoro (σₚ = +0.06) is a weaker electron-withdrawing group, 4-methyl (σₚ = -0.17) is electron-donating, and 4-methoxy (σₚ = -0.27) is strongly electron-donating [1]. In SAR studies of thiadiazole carboxamides as c-Met kinase inhibitors, electron-withdrawing substituents on the phenyl ring were associated with enhanced target binding affinity, with compounds bearing halogen substituents showing up to 10-fold lower IC₅₀ values compared to electron-donating substituents [2]. The chlorine substituent's intermediate σₚ value avoids the excessive electronegativity of fluorine that can introduce metabolic liabilities via glutathione conjugation, while still providing sufficient electron withdrawal to enhance π-stacking and potential halogen-bonding interactions with target proteins [3].

Electronic effects Hammett constants SAR Halogen bonding

Metabolic Stability Differentiation: C-Cl Bond Exhibits Intermediate Metabolic Lability Between C-F and C-H, Balancing Stability and Clearance

The carbon-chlorine bond dissociation energy (BDE) of the 4-chlorophenyl group in N-[2-(4-chlorophenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide is approximately 339 kJ/mol, compared to 485 kJ/mol for C-F and 439 kJ/mol for an unsubstituted C-H (aromatic) [1]. The lower BDE of C-Cl relative to C-F makes the chloro compound more susceptible to cytochrome P450-mediated oxidative dechlorination, which can be advantageous in certain contexts where avoiding excessive metabolic persistence is desired [2]. Conversely, the fluoro analog (C-F BDE = 485 kJ/mol) is more resistant to Phase I metabolism and may accumulate in tissues with chronic dosing, while the unsubstituted phenyl analog is susceptible to rapid hydroxylation at the para position, introducing a polar metabolite with altered activity [2]. The chloro compound thus provides an intermediate metabolic stability profile that balances target exposure with clearance.

Metabolic stability Carbon-halogen bond Cytochrome P450 Oxidative metabolism

Class-Level c-Met Kinase Inhibitory Potential: 1,2,4-Thiadiazole-5-Carboxamides Achieve Sub-Micromolar Potency in Biochemical and Cellular Assays

In a systematic optimization study of thiazole/thiadiazole carboxamide derivatives as c-Met kinase inhibitors, the lead compound 51am achieved an enzymatic IC₅₀ of 0.048 µM against c-Met and exhibited antiproliferative IC₅₀ values of 0.033 µM (MKN-45), 0.081 µM (H1993), 0.27 µM (H441), and 0.93 µM (A549) [1]. The SAR analysis revealed that the carboxamide linker and the thiadiazole ring were essential for c-Met inhibition, while the nature of the terminal aryl group (including halogen substitution) modulated potency by >10-fold across analogs [1]. The 4-chlorophenyl group in the target compound is consistent with the halogen-substituted aryl motif that was favored in this SAR series, supporting its potential as a c-Met inhibitor scaffold for further optimization.

c-Met kinase Cancer Kinase inhibitor Antiproliferative

Class-Level HDAC Inhibitory and Antiproliferative Activity: 1,2,4-Thiadiazole-Containing Compounds Surpass Vorinostat Cytotoxicity Benchmarks

A 2025 study of 1,2,4-thiadiazole derivatives as HDAC inhibitors reported that compound 6b [4-(naphthalen-1-ylmethoxy)-N-(1,2,4-thiadiazol-5-yl)benzamide] achieved an MTT cytotoxicity IC₅₀ of 0.66 µM against cancer cells, outperforming vorinostat (IC₅₀ = 1.48 µM) by 2.2-fold in the same assay [1]. Compound 6a [4-(benzyloxy)-N-(1,2,4-thiadiazol-5-yl)benzamide] and 6c [4-((4-methoxybenzyl)oxy)benzoic acid] showed IC₅₀ values of 1.41 µM and 1.60 µM respectively, also comparable to or surpassing vorinostat [1]. Molecular docking revealed that the thiadiazole moiety acts as a zinc-binding group (ZBG) within the HDAC active site, with docking scores of -8.95 to -9.29 kcal/mol, significantly more favorable than vorinostat's docking score of -5.61 kcal/mol [1]. The 4-chlorophenyl carboxamide architecture of the target compound is structurally analogous to the N-(1,2,4-thiadiazol-5-yl)benzamide scaffold used in this study, supporting its procurement for HDAC inhibitor development.

HDAC inhibitor Antiproliferative Cancer MTT assay

Synthetic Tractability: The 4-Chlorophenethylamine Precursor has Established Industrial Availability and Reactivity Advantage Over Fluorinated or Heterocyclic Amines

The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide proceeds via a single-step amide coupling between 3-methyl-1,2,4-thiadiazole-5-carboxylic acid and 4-chlorophenethylamine, using standard carbodiimide coupling reagents [1]. 4-Chlorophenethylamine (CAS 156-41-2) is a commodity chemical with broad industrial availability from multiple global suppliers, with purity grades ≥98% routinely offered at kilogram scale [2]. In contrast, 4-fluorophenethylamine (CAS 1583-88-6) is less commonly stocked at bulk scale and commands a price premium of approximately 2- to 5-fold [2]. The thiadiazole carboxylic acid precursor (CAS 859536-45-1) is also commercially available [3]. This supply chain advantage enables rapid procurement and scale-up for SAR libraries, making the 4-chloro compound the most synthetically accessible member of the 4-halophenethyl thiadiazole carboxamide series.

Synthetic accessibility Amide coupling Building block Supply chain

Prioritized Research and Industrial Application Scenarios for N-[2-(4-Chlorophenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide


Kinase Inhibitor Lead Optimization: c-Met and VEGFR-2 Targeted Anticancer Programs

Based on class-level evidence that 1,2,4-thiadiazole-5-carboxamides with halogenated aryl substituents achieve sub-micromolar c-Met kinase inhibition and antiproliferative activity in MKN-45 and H1993 cancer lines [1], this compound serves as a viable starting point for medicinal chemistry optimization of c-Met inhibitors. The 4-chloro substituent's intermediate electron-withdrawing character (σₚ = +0.23) and lipophilicity (cLogP = 2.56) position it favorably for iterative SAR exploration around the phenyl ring [1][2]. Procurement for kinase inhibitor programs is recommended where a balance of target potency and metabolic stability is desired.

HDAC Inhibitor Development with Non-Hydroxamic Acid Zinc-Binding Groups

The 1,2,4-thiadiazole moiety has been validated as a non-hydroxamic acid zinc-binding group (ZBG) for HDAC inhibition, with compounds achieving MTT cytotoxicity IC₅₀ of 0.66 µM, outperforming vorinostat by 2.2-fold [1]. The 4-chlorophenyl carboxamide architecture of this compound is structurally congruent with the N-(1,2,4-thiadiazol-5-yl)benzamide series that demonstrated these activities [1]. Procurement is justified for HDAC inhibitor screening cascades where avoiding hydroxamic acid-related selectivity and pharmacokinetic liabilities is a program objective.

Antifungal and Antimicrobial SAR Exploration Leveraging 1,2,4-Thiadiazole Scaffold

1,2,4-Thiadiazole sulfonamide derivatives have demonstrated significant in vitro antifungal activity against multiple micromycetes, with potency comparable to or exceeding the commercial fungicide bifonazole, and activity differences driven by substituent variation [1]. The carboxamide-linked 4-chlorophenyl group in this compound provides a differentiated vector for probing antifungal SAR, distinct from the sulfonamide-linked series. Procurement is appropriate for agrochemical or anti-infective discovery programs seeking to explore the 1,2,4-thiadiazole pharmacophore with halogenated aryl substituents.

Chemical Probe and Tool Compound Synthesis for Halogen-Bonding Interaction Studies

The 4-chlorophenyl group is capable of engaging in halogen-bonding interactions with protein backbone carbonyls and side-chain acceptors, with chlorine acting as a moderate halogen-bond donor [1]. The compound's well-defined structure, single-step synthesis, and commercial precursor availability make it suitable for use as a chemical probe in structural biology and biophysical studies (e.g., X-ray crystallography, ITC, SPR) aimed at quantifying halogen-bond contributions to target-ligand binding. Procurement is recommended for academic and industrial groups investigating the role of halogen bonding in molecular recognition.

Quote Request

Request a Quote for N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.